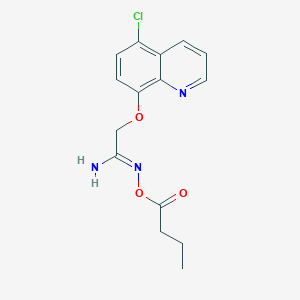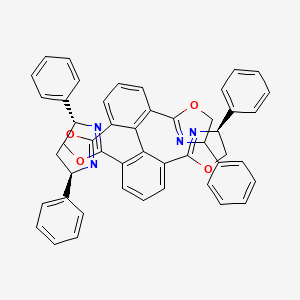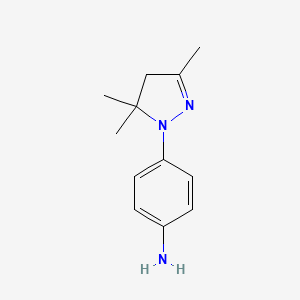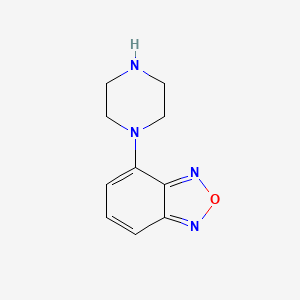
n2-Ethylguanosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N2-Ethylguanosine is a modified nucleoside derived from guanosine, where an ethyl group is attached to the nitrogen atom at the second position of the guanine base. This compound is of significant interest due to its potential biological activities and applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N2-Ethylguanosine typically involves the alkylation of guanosine. One common method includes the reaction of guanosine with ethyl iodide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions: N2-Ethylguanosine can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form N2-ethylguanine derivatives.
Reduction: Reduction reactions can modify the ethyl group or the guanine base.
Substitution: The ethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium azide or thiols.
Major Products: The major products depend on the specific reactions. For example, oxidation might yield N2-ethylguanine oxide, while substitution reactions could produce various N2-substituted guanosine derivatives.
Scientific Research Applications
N2-Ethylguanosine has several applications in scientific research:
Chemistry: Used as a model compound to study nucleoside analogs and their reactivity.
Biology: Investigated for its role in DNA and RNA modifications, which can affect gene expression and protein synthesis.
Mechanism of Action
The mechanism by which N2-Ethylguanosine exerts its effects involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. It targets DNA and RNA synthesis pathways, leading to the inhibition of cell proliferation and induction of programmed cell death (apoptosis). The molecular targets include enzymes involved in nucleic acid metabolism and repair, such as DNA polymerases and ribonucleotide reductase.
Comparison with Similar Compounds
N2-Methylguanosine: Another modified nucleoside with a methyl group instead of an ethyl group.
N2-Isopropylguanosine: Features an isopropyl group and is studied for its unique chemical properties and potential biological activities.
Uniqueness of N2-Ethylguanosine: this compound is unique due to its specific ethyl modification, which can influence its interaction with biological molecules differently compared to other alkylated guanosines. This uniqueness makes it a valuable tool in studying nucleoside analogs and their effects on cellular processes.
Properties
CAS No. |
77312-39-1 |
|---|---|
Molecular Formula |
C12H17N5O5 |
Molecular Weight |
311.29 g/mol |
IUPAC Name |
9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(ethylamino)-1H-purin-6-one |
InChI |
InChI=1S/C12H17N5O5/c1-2-13-12-15-9-6(10(21)16-12)14-4-17(9)11-8(20)7(19)5(3-18)22-11/h4-5,7-8,11,18-20H,2-3H2,1H3,(H2,13,15,16,21)/t5-,7-,8-,11-/m1/s1 |
InChI Key |
NNQCGMWOZJYFTM-IOSLPCCCSA-N |
Isomeric SMILES |
CCNC1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |
Canonical SMILES |
CCNC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Bis(4-{[4-(decyloxy)benzoyl]oxy}phenyl) hexanedioate](/img/structure/B12898991.png)

![3,3-Dichlorooctahydrocycloocta[b]furan-2(3H)-one](/img/structure/B12898997.png)
![2,3-diphenyltetrahydrofuro[3,4-d]isoxazol-4(2H)-one](/img/structure/B12899008.png)




![2-Methyl-4-[3-(trifluoromethyl)phenyl]-1,2-oxazol-5(2H)-one](/img/structure/B12899039.png)

![2-[(Naphthalen-2-yl)sulfanyl]-5-(trifluoromethyl)-1,3,4-thiadiazole](/img/structure/B12899044.png)
![9-[2-(4,5-Dihydro-1,3-oxazol-2-YL)ethyl]-9H-carbazole](/img/structure/B12899046.png)
